molecular formula C12H16BrNO B13314815 4-bromo-N-(oxan-4-ylmethyl)aniline

4-bromo-N-(oxan-4-ylmethyl)aniline

Cat. No.: B13314815
M. Wt: 270.17 g/mol
InChI Key: HSAOUFPNSPYTSV-UHFFFAOYSA-N
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Description

4-Bromo-N-(oxan-4-ylmethyl)aniline is an organic compound characterized by the presence of a bromine atom attached to the benzene ring and an oxan-4-ylmethyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the protection of the aniline nitrogen using tert-butylsilyl (TBS) groups, followed by bromination and subsequent deprotection . The reaction conditions often include the use of eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and mild conditions to ensure high efficiency and selectivity .

Industrial Production Methods

Industrial production methods for 4-bromo-N-(oxan-4-ylmethyl)aniline may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance the reaction rate and yield. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(oxan-4-ylmethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, brominating agents like N-bromosuccinimide (NBS) for bromination, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include substituted aniline derivatives, nitroso and nitro compounds, and coupled products with various functional groups attached to the benzene ring.

Mechanism of Action

The mechanism of action of 4-bromo-N-(oxan-4-ylmethyl)aniline involves its interaction with various molecular targets and pathways. The bromine atom and the oxan-4-ylmethyl group play crucial roles in determining the compound’s reactivity and selectivity in chemical reactions. The compound can act as an electrophile in substitution reactions and as a nucleophile in coupling reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-N-(oxan-4-ylmethyl)aniline include:

Uniqueness

The uniqueness of this compound lies in the combination of the bromine atom and the oxan-4-ylmethyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful compound in various scientific research applications.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-bromo-N-(oxan-4-ylmethyl)aniline

InChI

InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)14-9-10-5-7-15-8-6-10/h1-4,10,14H,5-9H2

InChI Key

HSAOUFPNSPYTSV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=CC=C(C=C2)Br

Origin of Product

United States

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